

# MRT67307 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MRT67307 dihydrochloride

Cat. No.: B1150241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

MRT67307 dihydrochloride is a potent and versatile small molecule inhibitor that has garnered significant interest within the research community for its ability to modulate key cellular signaling pathways. Initially identified as a dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKɛ), subsequent research has revealed its potent activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as members of the salt-inducible kinase (SIK) family. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of MRT67307, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it impacts.

# **Discovery and History**

The discovery of MRT67307 was first reported in a 2011 publication in the Biochemical Journal by Clark et al.[1]. It was developed as a more specific analog of the pre-existing inhibitor BX795, with the aim of dissecting the roles of the non-canonical IKK kinases, TBK1 and IKKε, in innate immunity. Unlike its predecessor, MRT67307 was designed to have minimal off-target effects on the canonical IKKs, IKKα and IKKβ, which are central to NF-κB activation[1].

A significant subsequent discovery in the scientific history of MRT67307 was its identification as a highly potent inhibitor of ULK1 and ULK2, key initiators of the autophagy pathway. This



finding, published by Petherick et al. in a 2015 article in the Journal of Biological Chemistry, expanded the utility of MRT67307 as a tool to study the intricate relationship between innate immunity and autophagy[1].

Further characterization has also revealed its inhibitory activity against salt-inducible kinases (SIKs), implicating it in the regulation of inflammatory responses in macrophages. As of the latest available information, **MRT67307 dihydrochloride** remains a preclinical research compound and has not entered human clinical trials. Searches of major clinical trial registries, including ClinicalTrials.gov, the EU Clinical Trials Register, and the WHO International Clinical Trials Registry Platform, show no registered trials for this compound.

# **Mechanism of Action**

MRT67307 is an ATP-competitive kinase inhibitor, meaning it binds to the ATP-binding pocket of its target kinases, preventing the transfer of phosphate groups to their downstream substrates. Its polypharmacology, targeting multiple kinase families, makes it a powerful tool for investigating interconnected signaling pathways.

### **Inhibition of the TBK1/IKKε Axis in Innate Immunity**

MRT67307 potently inhibits TBK1 and IKK $\epsilon$ , two key kinases in the signaling cascade downstream of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). Activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) leads to the recruitment and activation of TBK1 and IKK $\epsilon$ . These kinases then phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons (e.g., IFN- $\beta$ ) and other interferon-stimulated genes (ISGs). By inhibiting TBK1 and IKK $\epsilon$ , MRT67307 effectively blocks this crucial step in the innate immune response[1].





Click to download full resolution via product page

TBK1/IKKE Signaling Pathway Inhibition by MRT67307



### **Inhibition of ULK1/ULK2 and Autophagy**

MRT67307 is a potent inhibitor of ULK1 and ULK2, the mammalian homologs of the yeast Atg1 kinase. These kinases are essential for the initiation of autophagy, a cellular process for the degradation and recycling of damaged organelles and long-lived proteins. ULK1/2 form a complex with other proteins, including Atg13 and FIP200, and their kinase activity is crucial for the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1/2, MRT67307 blocks autophagy at its earliest stage.



Click to download full resolution via product page

ULK1/2-Mediated Autophagy Initiation and its Inhibition by MRT67307



### **Inhibition of Salt-Inducible Kinases (SIKs)**

MRT67307 also inhibits members of the SIK family of kinases (SIK1, SIK2, and SIK3). SIKs are involved in regulating the inflammatory response in macrophages. By inhibiting SIKs, MRT67307 can promote an anti-inflammatory phenotype, characterized by increased production of the anti-inflammatory cytokine IL-10 and decreased production of pro-inflammatory cytokines like TNF- $\alpha$  and IL-6.

## **Quantitative Data: Inhibitory Activity**

The inhibitory potency of MRT67307 has been quantified against a range of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference(s) |
|---------------|-----------|--------------|
| TBK1          | 19        | [2]          |
| ΙΚΚε          | 160       | [2]          |
| ULK1          | 45        | [2]          |
| ULK2          | 38        | [2]          |
| SIK1          | 250       |              |
| SIK2          | 67        |              |
| SIK3          | 430       |              |
| MARK1         | 27-52     |              |
| MARK2         | 27-52     |              |
| MARK3         | 27-52     |              |
| MARK4         | 27-52     |              |
| NUAK1         | 230       |              |

# Experimental Protocols In Vitro Kinase Assay (General Protocol)



This protocol is a generalized representation based on commonly cited methodologies for assessing kinase inhibition.

- Reagents and Materials:
  - Recombinant human kinase (e.g., TBK1, IKKε, ULK1)
  - Kinase-specific substrate (e.g., a peptide or protein)
  - Kinase buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 10 mM magnesium acetate)
  - [y-<sup>32</sup>P]ATP
  - MRT67307 (in DMSO)
  - SDS-PAGE materials and autoradiography equipment
- Procedure:
  - 1. Prepare a reaction mixture containing the kinase and its substrate in kinase buffer.
  - 2. Add varying concentrations of MRT67307 (or DMSO as a vehicle control) to the reaction mixture.
  - 3. Initiate the kinase reaction by adding [y-32P]ATP to a final concentration of 0.1 mM.
  - 4. Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).
  - 5. Terminate the reaction by adding SDS loading buffer.
  - 6. Separate the reaction products by SDS-PAGE.
  - 7. Visualize the phosphorylated substrate by autoradiography.
  - 8. Quantify the band intensity to determine the extent of inhibition at each MRT67307 concentration and calculate the IC50 value.





Click to download full resolution via product page

Workflow for a Typical In Vitro Kinase Inhibition Assay

### **Cell-Based Autophagy Inhibition Assay**

This protocol is a generalized representation for assessing the effect of MRT67307 on autophagy in cultured cells.

- Reagents and Materials:
  - Mouse embryonic fibroblasts (MEFs) or other suitable cell line
  - Complete culture medium (e.g., DMEM with 10% FBS)
  - Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
  - MRT67307 (in DMSO)
  - Lysis buffer
  - Antibodies for Western blotting (e.g., anti-LC3, anti-p62, anti-ATG13)
  - Western blotting reagents and equipment
- Procedure:
  - 1. Plate cells and grow to approximately 75% confluency.
  - 2. Treat cells with MRT67307 (e.g., 10 μM) or DMSO for a specified pre-treatment time.
  - Induce autophagy by replacing the complete medium with EBSS (or maintain in complete medium as a control) and continue the treatment with MRT67307 or DMSO for a defined period (e.g., 1-2 hours).
  - 4. Lyse the cells and collect the protein lysates.



5. Perform Western blot analysis to assess the levels of autophagy markers, such as the conversion of LC3-I to LC3-II and the degradation of p62. A blockage in autophagy will result in a decrease in the LC3-II/LC3-I ratio and an accumulation of p62.

### Conclusion

MRT67307 dihydrochloride is a valuable research tool with a well-defined history, from its rational design as a specific TBK1/IKKɛ inhibitor to the subsequent discovery of its potent effects on autophagy and SIK-mediated inflammation. Its polypharmacology allows for the investigation of complex cellular processes and signaling crosstalk. The comprehensive quantitative data and experimental protocols provided in this guide serve as a resource for researchers utilizing MRT67307 in their studies. It is important to note that MRT67307 is a preclinical compound and has not been evaluated in human clinical trials. Future research will likely continue to uncover the full therapeutic potential of targeting the kinases inhibited by this versatile small molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [MRT67307 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150241#mrt67307-dihydrochloride-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com